molecular formula C8H12N2 B13609163 3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine

3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine

Cat. No.: B13609163
M. Wt: 136.19 g/mol
InChI Key: UBIBXCIZVQLZLY-DUXPYHPUSA-N
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Description

3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a prop-2-en-1-amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine typically involves the reaction of 1-methylpyrrole with an appropriate allylamine derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the 1-methylpyrrole, followed by the addition of the allylamine derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the prop-2-en-1-amine chain are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated amines.

Scientific Research Applications

3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: A related compound with a similar pyrrole structure but different functional groups.

    Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): Another similar compound with a ketone group instead of the prop-2-en-1-amine chain.

Uniqueness

3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(E)-3-(1-methylpyrrol-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C8H12N2/c1-10-7-3-5-8(10)4-2-6-9/h2-5,7H,6,9H2,1H3/b4-2+

InChI Key

UBIBXCIZVQLZLY-DUXPYHPUSA-N

Isomeric SMILES

CN1C=CC=C1/C=C/CN

Canonical SMILES

CN1C=CC=C1C=CCN

Origin of Product

United States

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